molecular formula C16H18N2O B14385931 4-Butyl-N-phenylpyridine-3-carboxamide CAS No. 88329-59-3

4-Butyl-N-phenylpyridine-3-carboxamide

Katalognummer: B14385931
CAS-Nummer: 88329-59-3
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: ITZKDSHHDMZICK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-N-phenylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by a pyridine ring substituted with a butyl group at the 4-position and a phenyl group at the nitrogen atom of the carboxamide group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-N-phenylpyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions. For instance, the pyridine ring can be treated with butyl halides in the presence of a base to form the 4-butyl derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine, such as aniline, under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Butyl-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Butyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenylpyridine-3-carboxamide: Similar structure but lacks the butyl group.

    N-Phenylpyridine-3-carboxamide: Similar structure but lacks the butyl group at the 4-position.

    4-Butylpyridine-3-carboxamide: Similar structure but lacks the phenyl group on the nitrogen atom.

Uniqueness

4-Butyl-N-phenylpyridine-3-carboxamide is unique due to the presence of both the butyl and phenyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

88329-59-3

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

4-butyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O/c1-2-3-7-13-10-11-17-12-15(13)16(19)18-14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3,(H,18,19)

InChI-Schlüssel

ITZKDSHHDMZICK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C=NC=C1)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.